2-[(benzyloxy)methyl]prop-2-enoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(benzyloxy)methyl]prop-2-enoic acid typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of benzyl alcohol with an appropriate acrylate derivative in the presence of a base to form the desired product . The reaction conditions often include the use of solvents such as dichloromethane or toluene and may require the presence of catalysts to enhance the reaction rate .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing advanced techniques such as distillation and crystallization to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
2-[(benzyloxy)methyl]prop-2-enoic acid can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The double bond in the prop-2-enoic acid moiety can be reduced to form saturated derivatives.
Substitution: The benzyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium hydride (NaH) or lithium diisopropylamide (LDA).
Major Products Formed
Oxidation: Benzoic acid derivatives.
Reduction: Saturated carboxylic acids.
Substitution: Various substituted benzyloxy derivatives.
Scientific Research Applications
2-[(benzyloxy)methyl]prop-2-enoic acid has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-[(benzyloxy)methyl]prop-2-enoic acid involves its interaction with specific molecular targets and pathways. The benzyloxy group can participate in various chemical reactions, influencing the reactivity and stability of the compound. The prop-2-enoic acid moiety can undergo polymerization or other transformations, depending on the reaction conditions .
Comparison with Similar Compounds
Similar Compounds
2-[(phenylmethoxy)methyl]prop-2-enoic acid: Similar structure but with different substituents.
2-[(methoxy)methyl]prop-2-enoic acid: Lacks the benzyl group, leading to different reactivity and applications.
Uniqueness
2-[(benzyloxy)methyl]prop-2-enoic acid is unique due to the presence of both the benzyloxy and prop-2-enoic acid moieties, which confer distinct chemical properties and reactivity. This makes it a valuable intermediate in organic synthesis and a versatile compound for various scientific research applications .
Properties
CAS No. |
409333-03-5 |
---|---|
Molecular Formula |
C11H12O3 |
Molecular Weight |
192.21 g/mol |
IUPAC Name |
2-(phenylmethoxymethyl)prop-2-enoic acid |
InChI |
InChI=1S/C11H12O3/c1-9(11(12)13)7-14-8-10-5-3-2-4-6-10/h2-6H,1,7-8H2,(H,12,13) |
InChI Key |
FCOCHENVBZFVIX-UHFFFAOYSA-N |
Canonical SMILES |
C=C(COCC1=CC=CC=C1)C(=O)O |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.